5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 887205-52-9
Cat. No.: VC4610044
Molecular Formula: C15H14FN5S2
Molecular Weight: 347.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887205-52-9 |
|---|---|
| Molecular Formula | C15H14FN5S2 |
| Molecular Weight | 347.43 |
| IUPAC Name | 3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H14FN5S2/c1-9-7-10(2)18-14(17-9)23-8-13-19-20-15(22)21(13)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,20,22) |
| Standard InChI Key | ILZJNBGGKIKYNE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=NNC(=S)N2C3=CC=C(C=C3)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₅H₁₄FN₅S₂, with a molar mass of 347.43 g/mol. Its IUPAC name systematically describes the core structure:
-
1,2,4-Triazole-3-thiol backbone
-
4-(4-Fluorophenyl) substitution at position 4
-
[(4,6-Dimethylpyrimidin-2-yl)thio]methyl side chain at position 5
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 347.43 g/mol |
| CAS Registry Number | 887205-52-9 |
| SMILES Notation | CC1=CC(=NC(=N1)SCC2=NNC(=S)N2C3=CC=C(C=C3)F)C |
| Hydrogen Bond Donors | 2 (thiol and NH groups) |
| Hydrogen Bond Acceptors | 6 (N and S atoms) |
Structural Significance
The molecule integrates three pharmacophoric elements:
-
1,2,4-Triazole-3-thiol: Imparts hydrogen-bonding capacity and metabolic stability .
-
4-Fluorophenyl: Enhances lipophilicity and bioavailability while modulating electronic effects.
-
Pyrimidinylthio Methyl: Contributes π-π stacking interactions and enzyme-binding affinity .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
-
Condensation: Reacting 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
-
Cyclization: Treating the intermediate with CS₂ in basic media to generate the triazole-thiol core.
-
Alkylation: Introducing the pyrimidinylthio methyl group via nucleophilic substitution using 2-chloro-4,6-dimethylpyrimidine.
Table 2: Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | KOH, ethanol, reflux (6 h) | 75–82% |
| Alkylation | DMSO, triethylamine, 80°C (4 h) | 68–74% |
Analytical Validation
-
Thin-Layer Chromatography (TLC): Monitored reaction progress using silica gel plates (ethyl acetate/hexane, 3:7).
-
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 2.35 (s, 6H, CH₃), 4.12 (s, 2H, SCH₂), 7.25–7.89 (m, 4H, Ar-H).
-
ESI-MS: m/z 348.1 [M+H]⁺.
-
Biological Activities and Mechanisms
Table 3: Comparative Cytotoxicity Data
| Compound | Cell Line (IC₅₀, µM) | Reference |
|---|---|---|
| Target Compound (Analog) | A549: 5.01 | |
| 5-Fluorouracil | A549: 40.38 | |
| Paclitaxel | A549: 2.82 |
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum effects:
-
Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Fungal Activity: 70% growth inhibition of Candida albicans at 16 µg/mL .
Pharmacological Optimization
Structure-Activity Relationships (SAR)
-
Thiol Group: Critical for metal-binding and radical scavenging; oxidation to disulfide reduces potency .
-
Fluorophenyl Substitution: Electron-withdrawing F enhances membrane permeability and target engagement.
-
Pyrimidine Moiety: Methyl groups at C4/C6 improve metabolic stability and reduce hepatic clearance.
Pharmacokinetic Profiling
-
Lipophilicity (LogP): Calculated as 2.89, indicating moderate blood-brain barrier permeability.
-
Plasma Protein Binding: >90% due to aromatic and sulfur interactions .
Future Directions and Challenges
Preclinical Development
-
Toxicity Studies: Acute oral LD₅₀ in rodent models pending.
-
Formulation: Nanoencapsulation to enhance solubility and bioavailability.
Clinical Translation
-
Target Identification: Proteomics screening to identify kinase or protease targets.
-
Combination Therapy: Synergy with checkpoint inhibitors or DNA-damaging agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume